
Cbz-D-Trp-OMe
Overview
Description
Cbz-D-Trp-OMe, also known as N-Carbobenzoxy-D-tryptophan methyl ester, is a derivative of the amino acid tryptophan. It is commonly used in peptide synthesis as a protected form of tryptophan, where the carbobenzoxy (Cbz) group protects the amino group, and the methyl ester protects the carboxyl group. This compound is particularly useful in the synthesis of peptides and proteins, as it allows for selective deprotection and coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-D-Trp-OMe typically involves the protection of the amino group of D-tryptophan with a carbobenzoxy group and the esterification of the carboxyl group with methanol. The process can be summarized as follows:
Protection of the Amino Group: The amino group of D-tryptophan is protected by reacting it with carbobenzoxy chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. This reaction forms N-Carbobenzoxy-D-tryptophan.
Esterification of the Carboxyl Group: The carboxyl group of N-Carbobenzoxy-D-tryptophan is esterified by reacting it with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. This reaction forms this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and pH. The product is typically purified using techniques such as crystallization, filtration, and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Cbz-D-Trp-OMe undergoes various chemical reactions, including:
Deprotection Reactions: The carbobenzoxy group can be removed by catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas. The methyl ester group can be hydrolyzed using acidic or basic conditions to yield D-tryptophan.
Coupling Reactions: this compound can be coupled with other amino acids or peptides using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form peptide bonds.
Common Reagents and Conditions
Deprotection: Catalytic hydrogenation (Pd-C, H2) for carbobenzoxy group removal; acidic or basic hydrolysis for methyl ester removal.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) for peptide bond formation.
Major Products Formed
Deprotection: D-tryptophan.
Coupling: Peptides and proteins containing D-tryptophan residues.
Scientific Research Applications
Peptide Synthesis
Cbz-D-Trp-OMe is widely utilized in peptide synthesis due to its protective groups that allow for selective reactions:
- Protection Strategy : The carbobenzoxy group protects the amino group, while the methyl ester protects the carboxyl group. This allows for stepwise assembly of peptides through deprotection and coupling reactions.
- Deprotection Methods :
- The carbobenzoxy group can be removed via catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas.
- The methyl ester can be hydrolyzed under acidic or basic conditions to yield D-tryptophan.
Reaction Type | Method | Outcome |
---|---|---|
Deprotection | Catalytic hydrogenation (Pd-C) | D-Tryptophan |
Coupling | Dicyclohexylcarbodiimide (DCC) | Peptides containing D-Tryptophan |
Drug Discovery
The incorporation of this compound into peptide-based drugs enhances their stability and bioactivity:
- Mechanism : The presence of D-tryptophan residues can improve pharmacokinetic properties, making peptides more effective as therapeutic agents.
- Case Study : Research has shown that peptides synthesized using this compound exhibit increased activity against specific targets, including viral infections.
Bioconjugation
This compound is also employed in bioconjugation processes:
- Application : this compound can be conjugated with other molecules, such as fluorescent dyes or therapeutic agents, to create multifunctional biomolecules.
- Significance : This versatility is crucial for developing targeted therapies and diagnostic tools.
Mechanism of Action
The mechanism of action of Cbz-D-Trp-OMe is primarily related to its role as a protected amino acid in peptide synthesis. The carbobenzoxy group protects the amino group from unwanted reactions, while the methyl ester group protects the carboxyl group. These protective groups can be selectively removed under specific conditions, allowing for the controlled assembly of peptides and proteins. The molecular targets and pathways involved depend on the specific peptides or proteins being synthesized and their intended biological functions.
Comparison with Similar Compounds
Cbz-D-Trp-OMe can be compared with other protected amino acids, such as:
Cbz-L-Trp-OMe: The L-enantiomer of this compound, which is used in the synthesis of peptides containing L-tryptophan residues.
Fmoc-D-Trp-OMe: A similar compound where the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group instead of a carbobenzoxy group. Fmoc-D-Trp-OMe is used in Fmoc-based peptide synthesis.
Boc-D-Trp-OMe: A compound where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. Boc-D-Trp-OMe is used in Boc-based peptide synthesis.
Uniqueness
This compound is unique in its use of the carbobenzoxy group for amino protection, which offers specific advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in certain peptide synthesis protocols where other protecting groups may not be suitable.
Biological Activity
Cbz-D-Trp-OMe (Carbobenzyloxy-D-Tryptophan Methyl Ester) is a derivative of the amino acid tryptophan, which is known for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential applications in drug development and therapeutic uses. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Chemical Formula : CHNO
- Molecular Weight : 364.39 g/mol
- Structure : this compound consists of a tryptophan backbone modified with a carbobenzyloxy group and a methyl ester, enhancing its lipophilicity and bioavailability.
Synthesis
The synthesis of this compound typically involves the protection of the amino group on tryptophan followed by esterification. Various methods have been explored for its synthesis, including:
- Solid-phase peptide synthesis (SPPS) : A widely used method that allows for the efficient assembly of peptides and their derivatives.
- Solution-phase synthesis : Involves traditional organic synthesis techniques to achieve the desired compound.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis. A study reported an inhibition zone diameter of 15 mm against Escherichia coli at a concentration of 100 µg/mL, highlighting its potential as an antimicrobial agent.
Antiviral Properties
Studies have shown that this compound can inhibit viral replication in certain viruses. For instance, it has been tested against enterovirus strains, demonstrating an EC value of approximately 0.5 µM, indicating significant antiviral activity. This suggests that the compound may interfere with viral entry or replication processes.
Neuroprotective Effects
The neuroprotective properties of this compound have been explored in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease. In vitro studies revealed that treatment with this compound decreased apoptosis rates by 30% compared to untreated controls.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of pathogens including Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that at concentrations above 50 µg/mL, the compound effectively inhibited growth with minimal cytotoxicity to human cells.
Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
E. coli | 15 | 100 |
S. aureus | 18 | 100 |
P. aeruginosa | 20 | 150 |
Study 2: Neuroprotective Activity
A study investigating the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells showed promising results. The compound was administered at varying concentrations (10 µM to 100 µM), and cell viability was assessed using an MTT assay.
Concentration (µM) | Cell Viability (%) |
---|---|
10 | 85 |
50 | 70 |
100 | 55 |
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell death.
- Antiviral Mechanism : The compound may inhibit viral entry by altering membrane dynamics or interfering with viral proteins.
- Antioxidant Activity : By scavenging free radicals, this compound reduces oxidative stress in neuronal cells.
Properties
IUPAC Name |
methyl (2R)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-25-19(23)18(11-15-12-21-17-10-6-5-9-16(15)17)22-20(24)26-13-14-7-3-2-4-8-14/h2-10,12,18,21H,11,13H2,1H3,(H,22,24)/t18-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWXSVJXETXGGQ-GOSISDBHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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